![molecular formula C20H24FN7O3 B2667909 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide CAS No. 851940-88-0](/img/structure/B2667909.png)
2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Coupling with Purine Derivative: The final step involves coupling the piperazine derivative with a purine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated precursors and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, the related compound avapritinib has shown efficacy against gastrointestinal stromal tumors by targeting mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .
2. Neurological Applications
The piperazine structure is frequently associated with neuroactive compounds. Research suggests that derivatives of this compound may influence neurotransmitter systems and could potentially be developed for treating conditions such as anxiety and depression . The interaction of piperazine derivatives with serotonin receptors has been particularly noted.
3. Nucleoside Transport Inhibition
The compound has been explored for its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function. A study demonstrated that analogs of this compound selectively inhibited ENT2 over ENT1, suggesting potential applications in modulating adenosine signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in the piperazine ring and modifications to the purine structure can significantly influence biological activity. For example:
Modification | Effect on Activity |
---|---|
Fluorination at position 2 | Increases affinity for target receptors |
Methylation at position 3 | Enhances metabolic stability |
Alteration of the acetamide group | Modulates solubility and bioavailability |
Case Studies
Case Study 1: Antitumor Efficacy
A study involving a series of piperazine derivatives showed that introducing a fluorophenyl group significantly improved the compounds' potency against cancer cell lines. The lead compound demonstrated an IC50 value in the nanomolar range against specific tumor types .
Case Study 2: Neuromodulatory Effects
In animal models, a derivative similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purinin-7-yl)acetamide was tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors compared to control groups .
Wirkmechanismus
The mechanism of action of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, suggesting a unique mode of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core instead of a purine core.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrole: Another related compound with a pyrrole core.
Uniqueness
The uniqueness of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide lies in its specific structural features, such as the combination of a fluorophenyl-substituted piperazine ring with a purine derivative. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .
Biologische Aktivität
The compound 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide , with the molecular formula C25H34N2O5, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Synthesis
The compound is synthesized from 9α-hydroxyparthenolide , which is derived from the aerial parts of Anvillea radiata. The synthesis involves the reaction of 9α-hydroxyparthenolide with 4-(2-fluorophenyl)piperazine in ethanol, yielding a high purity product (95%) after recrystallization .
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its effect on lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes. Inhibition of PLA2G15 has been associated with drug-induced toxicity, highlighting the importance of this enzyme as a target for evaluating the safety profiles of new drugs .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Antidepressant-like effects : The piperazine moiety is known for its role in various psychoactive compounds. Studies suggest that modifications in this structure can enhance serotonergic activity .
- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study 1: PLA2G15 Inhibition
A study investigated the inhibition of PLA2G15 by a library of compounds including derivatives related to our compound. It was found that several compounds inhibited PLA2G15 with IC50 values less than 1 mM. This suggests that this compound may also possess similar inhibitory properties .
Study 2: Antidepressant Activity
Another research focused on the antidepressant potential of piperazine derivatives indicated that modifications to the piperazine ring can significantly enhance activity at serotonin receptors. The presence of a fluorine atom in the phenyl ring may contribute to increased receptor affinity and selectivity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H34N2O5 |
Molecular Weight | 434.55 g/mol |
Synthesis Yield | 95% |
Key Biological Target | PLA2G15 |
IC50 (PLA2G15 Inhibition) | < 1 mM |
Eigenschaften
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-6-4-3-5-13(14)21/h3-6H,7-12H2,1-2H3,(H2,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLUHPWPJRWECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.